molecular formula C15H17Cl3N4O3S B10940838 2,4-dichloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-5-(dimethylsulfamoyl)benzamide

2,4-dichloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-5-(dimethylsulfamoyl)benzamide

Cat. No.: B10940838
M. Wt: 439.7 g/mol
InChI Key: XUWRUPBQAAZECU-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-5-[(DIMETHYLAMINO)SULFONYL]BENZAMIDE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, pyrazolyl, and dimethylaminosulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-5-[(DIMETHYLAMINO)SULFONYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring.

    Introduction of chloro groups: Chlorination reactions are carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the propyl chain: This step involves the alkylation of the pyrazole ring with a suitable alkyl halide.

    Formation of the benzamide core: The final step involves the coupling of the pyrazole derivative with a benzamide precursor under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-5-[(DIMETHYLAMINO)SULFONYL]BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the dimethylaminosulfonyl group.

    Reduction: Reduction reactions can target the chloro groups or the benzamide core.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

2,4-DICHLORO-N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-5-[(DIMETHYLAMINO)SULFONYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-5-[(DIMETHYLAMINO)SULFONYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid
  • N-[3-(4-Chloro-1H-pyrazol-1-yl)propyl]-2,4-dichlorobenzamide
  • 2,4-Dichloro-N-(3-pyrazolyl)propyl-5-sulfonylbenzamide

Uniqueness

2,4-DICHLORO-N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-5-[(DIMETHYLAMINO)SULFONYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H17Cl3N4O3S

Molecular Weight

439.7 g/mol

IUPAC Name

2,4-dichloro-N-[3-(4-chloropyrazol-1-yl)propyl]-5-(dimethylsulfamoyl)benzamide

InChI

InChI=1S/C15H17Cl3N4O3S/c1-21(2)26(24,25)14-6-11(12(17)7-13(14)18)15(23)19-4-3-5-22-9-10(16)8-20-22/h6-9H,3-5H2,1-2H3,(H,19,23)

InChI Key

XUWRUPBQAAZECU-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCCCN2C=C(C=N2)Cl)Cl)Cl

Origin of Product

United States

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